
AG-1557
概要
説明
AG-1557は、上皮成長因子受容体チロシンキナーゼの特異的かつATP競合阻害剤です。 上皮成長因子受容体は、成長、浸潤、血管新生などの様々な癌細胞の挙動に関与するチロシンキナーゼの受容体ファミリーのメンバーです . 上皮成長因子受容体は、いくつかのヒトの固形腫瘍において過剰発現していることが判明しており、抗癌剤の重要な標的となっています .
科学的研究の応用
EGFR Inhibition
AG-1557 functions as a specific and ATP-competitive inhibitor of EGFR, which is often overexpressed in several cancers, including lung, breast, and colorectal cancers. The compound exhibits a potent inhibitory effect on EGFR signaling pathways, with a reported pIC50 value of 8.194, indicating strong biological activity against this target .
Mechanism of Action:
- This compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity.
- This inhibition leads to decreased phosphorylation of downstream signaling proteins that are crucial for cell proliferation and survival .
Quantitative Data:
- In vitro studies have demonstrated that this compound effectively reduces cell proliferation in EGFR-dependent cancer cell lines.
- IC50 values for this compound have been reported to be significantly lower than those of structurally similar compounds, emphasizing its enhanced efficacy .
Structural Activity Relationship (SAR)
Research into the SAR of quinazoline derivatives indicates that halogen substitutions (such as iodine in this compound) significantly enhance the compound's potency against EGFR. For instance, comparative studies have shown that iodine substitution at the 3-position of the phenyl ring results in superior inhibition compared to other halogens like bromine or chlorine .
Cardiovascular Applications
This compound has also been investigated for its potential role in cardiovascular health. Studies suggest that it may modulate EGFR-mediated signaling pathways involved in vascular remodeling and endothelial function.
Experimental Findings:
- In vitro experiments using vascular endothelial cells showed that this compound can improve endothelial function and reduce inflammation.
- Animal models have indicated that this compound may attenuate vascular smooth muscle cell proliferation and reduce atherosclerotic lesion size.
Wound Healing and Regenerative Medicine
The compound's ability to influence cell migration and proliferation makes it a candidate for applications in wound healing and tissue repair. It modulates EGFR signaling pathways that are crucial for tissue regeneration.
Results from Studies:
- This compound has been shown to promote collagen production and enhance skin barrier function.
- Quantitative assessments include histopathological analysis revealing improved wound healing outcomes in treated models.
Future Directions and Research Opportunities
Ongoing research is focused on exploring additional interactions of this compound with other proteins involved in cancer biology and further elucidating its mechanisms of action. The development of new derivatives based on this compound may lead to enhanced specificity and reduced side effects in clinical applications.
作用機序
AG-1557は、上皮成長因子受容体チロシンキナーゼを特異的に阻害することでその効果を発揮します。上皮成長因子受容体は、リガンドと結合すると、二量体化と自己リン酸化を起こし、細胞増殖、生存、移動に関与する下流シグナル伝達経路の活性化につながります。 This compoundは、上皮成長因子受容体のキナーゼドメインへの結合部位でATPと競合し、その活性化とそれに続くシグナル伝達を阻止します .
生化学分析
Biochemical Properties
AG-1557 plays a significant role in biochemical reactions, particularly as an inhibitor of EGFR tyrosine kinase . It interacts with the EGFR, a member of the receptor family of tyrosine kinases . The nature of these interactions is competitive, with this compound competing with ATP for binding to the EGFR .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the EGFR tyrosine kinase, which is involved in cell growth and differentiation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the EGFR . As an ATP competitive inhibitor, it binds to the ATP-binding site of the EGFR, preventing ATP from binding and thus inhibiting the kinase activity of the receptor . This results in changes in gene expression and cellular processes .
Metabolic Pathways
準備方法
合成経路と反応条件
AG-1557は、キナゾリン誘導体の生成を含む一連の化学反応によって合成されます。合成経路には、通常、以下の手順が含まれます。
キナゾリン核の形成: これは、アントラニル酸とホルムアミドを反応させてキナゾリン核を形成することを伴います。
置換反応: キナゾリン核は、様々な試薬との置換反応によって所望の官能基を導入します。
最終的な修飾: 最終生成物は、メチル化やヨウ素化などのさらなる修飾によって得られ、this compoundの特定の構造を実現します
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、高スループット反応器と自動化システムの使用が含まれ、一貫した品質と収率が確保されます。 反応条件は、不純物を最小限に抑え、合成効率を最大限に高めるために注意深く制御されています .
化学反応の分析
反応の種類
AG-1557は、様々な種類の化学反応を受け、これらには以下が含まれます。
酸化: this compoundは、酸化されてキナゾリンN-オキシド誘導体を形成することができます。
還元: 還元反応により、this compoundを対応するアミン誘導体に変換することができます。
置換: This compoundは、キナゾリン環の特定の位置に異なる官能基を導入するために、置換反応を受けることができます
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、様々な官能基を持つ様々なキナゾリン誘導体が含まれ、これらは特定の用途に合わせてさらに修飾することができます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
化学: 上皮成長因子受容体チロシンキナーゼの阻害を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達と癌の進行における上皮成長因子受容体の役割を調査するために、細胞生物学研究で使用されます。
医学: いくつかのヒトの固形腫瘍において過剰発現している上皮成長因子受容体を阻害する能力により、潜在的な抗癌剤として探求されています。
類似化合物との比較
類似化合物
エルロチニブ: 非小細胞肺癌の治療に使用される別の上皮成長因子受容体チロシンキナーゼ阻害剤です。
ゲフィチニブ: 特定の種類の乳癌と肺癌の治療に使用される上皮成長因子受容体チロシンキナーゼ阻害剤です。
AG-1557の独自性
This compoundは、上皮成長因子受容体チロシンキナーゼ阻害剤として、その高い特異性と効力においてユニークです。 その構造により、上皮成長因子受容体への強い結合親和性を実現し、研究と潜在的な治療用途において貴重なツールとなっています .
生物活性
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as AG-1557, is a compound with significant biological activity, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine has the following molecular characteristics:
- Molecular Formula: C16H15N3O2I
- Molecular Weight: 407.21 g/mol
- Structure Features: It features a quinazoline core substituted with a 3-iodophenyl group and two methoxy groups at the 6 and 7 positions.
The primary mechanism through which N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine exerts its biological effects is by inhibiting the EGFR tyrosine kinase. This receptor plays a crucial role in regulating cell proliferation and survival. The compound exhibits a potent inhibitory effect with a pIC50 value of 8.194, indicating strong binding affinity to the ATP-binding site of EGFR, which leads to decreased phosphorylation of downstream signaling proteins involved in cell growth and survival .
Inhibition of EGFR
-
Anticancer Properties:
- N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine has been studied for its potential in treating various cancers associated with EGFR overexpression. Its ability to hinder tumor growth by blocking critical signaling pathways makes it a promising candidate for cancer therapy .
- Comparative studies show that compounds with similar structures exhibit varying degrees of EGFR inhibition, with this compound standing out due to its iodine substitution enhancing its potency .
-
Inflammatory Response Modulation:
- Research indicates that this compound promotes collagen production and reduces inflammation, which contributes to enhanced skin barrier function. These effects are quantified through cytokine levels and histopathological analysis in skin tissue studies .
Comparative Analysis with Similar Compounds
A comparative analysis of N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine with structurally similar compounds reveals significant differences in biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | Similar structure with bromine substitution | EGFR inhibitor; less potent than N-(3-iodophenyl) |
N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | Chlorine instead of iodine | Inhibitory effects on various kinases |
AG1478 (4-anilinoquinazoline derivative) | Different substituents on quinazoline core | Selective EGFR inhibitor; used in cancer therapy |
The presence of iodine in this compound significantly enhances its binding affinity and selectivity towards EGFR compared to other compounds .
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine:
-
In Vivo Studies:
- In animal models, this compound demonstrated effective tumor growth inhibition in xenograft models of human cancers that overexpress EGFR .
- The compound's efficacy was assessed through various pharmacokinetic studies highlighting its absorption and distribution profiles.
- Molecular Dynamics Simulations:
特性
IUPAC Name |
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCLAQLIXMAIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10877962 | |
Record name | N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10877962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189290-58-2 | |
Record name | N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10877962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。